p-Nitrophenyl-β-D-lactopyranosid

Übersicht

Beschreibung

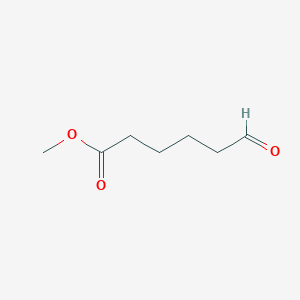

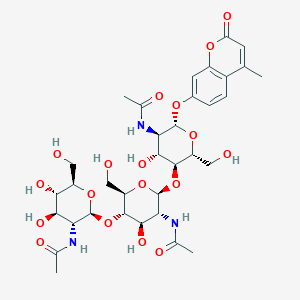

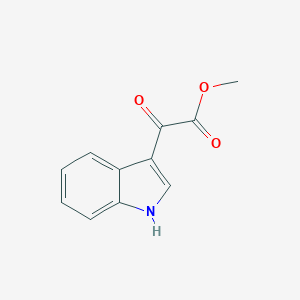

P-Nitrophenyl beta-D-lactopyranoside: is a disaccharide derivative where the anomeric hydroxy hydrogen of beta-lactose is replaced by a 4-nitrophenyl group. It is a chromogenic compound, meaning it can produce a color change when it undergoes a chemical reaction . This compound is widely used in biochemical assays to determine enzyme activities, particularly those involving beta-galactosidase and beta-glucosidase .

Wissenschaftliche Forschungsanwendungen

P-Nitrophenyl beta-D-lactopyranoside is extensively used in scientific research due to its chromogenic properties :

Chemistry: Used as a substrate in enzyme assays to study the kinetics and specificity of beta-galactosidase and beta-glucosidase.

Biology: Employed in microbiology to identify and quantify bacterial strains that produce beta-galactosidase.

Medicine: Utilized in diagnostic tests to measure enzyme activity in various biological samples.

Industry: Applied in the food and dairy industry to monitor lactose content and enzyme activity during processing

Wirkmechanismus

Target of Action

P-Nitrophenyl beta-D-lactopyranoside primarily targets enzymes such as β-lactosidase and β-glucosidase . These enzymes play a crucial role in the hydrolysis of lactose and glucosides respectively, which are essential processes in various metabolic pathways.

Mode of Action

P-Nitrophenyl beta-D-lactopyranoside acts as a substrate for the aforementioned enzymes . When these enzymes act on P-Nitrophenyl beta-D-lactopyranoside, they cleave the compound, leading to the release of p-nitrophenol. The release of p-nitrophenol can be monitored as it absorbs light at 405 nm, providing a convenient way to measure the activity of the enzymes .

Biochemical Pathways

The primary biochemical pathway affected by P-Nitrophenyl beta-D-lactopyranoside is the lactose and glucoside hydrolysis pathway . By acting as a substrate for β-lactosidase and β-glucosidase, P-Nitrophenyl beta-D-lactopyranoside plays a role in the breakdown of lactose and glucosides. This can have downstream effects on various metabolic processes that depend on these compounds.

Result of Action

The action of P-Nitrophenyl beta-D-lactopyranoside results in the cleavage of the compound and the release of p-nitrophenol . This can be used to measure the activity of β-lactosidase and β-glucosidase. At the molecular level, this provides insight into the function and activity of these enzymes. At the cellular level, it can influence processes that depend on the hydrolysis of lactose and glucosides.

Action Environment

The action, efficacy, and stability of P-Nitrophenyl beta-D-lactopyranoside can be influenced by various environmental factors. For example, factors such as pH and temperature can affect enzyme activity and thus the rate at which P-Nitrophenyl beta-D-lactopyranoside is cleaved. Moreover, the compound should be stored at low temperatures (around 0-8°C) to maintain its stability .

Biochemische Analyse

Biochemical Properties

P-Nitrophenyl beta-D-lactopyranoside plays a crucial role in biochemical reactions as a substrate for beta-glycosidases, including beta-lactosidase and beta-glucosidase. When hydrolyzed by these enzymes, it releases p-nitrophenol, which can be quantitatively measured due to its yellow color. This property makes P-Nitrophenyl beta-D-lactopyranoside an excellent tool for enzyme assays and activity measurements . Additionally, it interacts with cellobiohydrolase, further demonstrating its versatility as a substrate in enzymatic studies .

Cellular Effects

P-Nitrophenyl beta-D-lactopyranoside influences various cellular processes by serving as a substrate for enzymes involved in carbohydrate metabolism. Its hydrolysis by beta-glycosidases can impact cell signaling pathways, gene expression, and cellular metabolism. The release of p-nitrophenol upon hydrolysis can be used to monitor enzyme activity and study the effects of enzyme inhibitors or activators on cellular functions .

Molecular Mechanism

The molecular mechanism of P-Nitrophenyl beta-D-lactopyranoside involves its hydrolysis by beta-glycosidases. The compound binds to the active site of the enzyme, where it undergoes cleavage of the glycosidic bond, resulting in the release of p-nitrophenol and beta-D-lactopyranose. This reaction is essential for studying enzyme kinetics and understanding the catalytic mechanisms of beta-glycosidases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of P-Nitrophenyl beta-D-lactopyranoside can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures, such as -20°C . Prolonged exposure to higher temperatures or light can lead to degradation, affecting its efficacy in enzymatic assays. Long-term studies have shown that the compound remains effective for enzyme activity measurements when stored and handled properly .

Dosage Effects in Animal Models

The effects of P-Nitrophenyl beta-D-lactopyranoside in animal models vary with different dosages. At low doses, the compound is typically well-tolerated and can be used to study enzyme activity in vivo. At high doses, it may exhibit toxic or adverse effects, including potential reproductive toxicity . It is essential to determine the appropriate dosage to avoid threshold effects and ensure accurate experimental results.

Metabolic Pathways

P-Nitrophenyl beta-D-lactopyranoside is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as beta-glycosidases, which catalyze the hydrolysis of the glycosidic bond, releasing p-nitrophenol and beta-D-lactopyranose. This reaction is crucial for studying the metabolic flux and the role of beta-glycosidases in carbohydrate metabolism .

Transport and Distribution

Within cells and tissues, P-Nitrophenyl beta-D-lactopyranoside is transported and distributed based on its interactions with transporters and binding proteins. The compound’s solubility in water facilitates its uptake and distribution in cellular environments. Its localization and accumulation can be influenced by the presence of specific transporters and binding proteins that mediate its transport across cellular membranes .

Subcellular Localization

The subcellular localization of P-Nitrophenyl beta-D-lactopyranoside is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its enzymatic activity. Understanding its subcellular localization is essential for studying its role in cellular processes and enzyme kinetics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: P-Nitrophenyl beta-D-lactopyranoside can be synthesized through the glycosylation of lactose with 4-nitrophenol. The reaction typically involves the use of a glycosyl donor and an acceptor in the presence of a catalyst. Common catalysts include Lewis acids like boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of P-Nitrophenyl beta-D-lactopyranoside follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: P-Nitrophenyl beta-D-lactopyranoside primarily undergoes hydrolysis reactions. In the presence of beta-galactosidase or beta-glucosidase, it is hydrolyzed to release 4-nitrophenol, which produces a yellow color .

Common Reagents and Conditions:

Hydrolysis: Enzymes like beta-galactosidase or beta-glucosidase in aqueous buffer solutions.

Oxidation and Reduction: While not commonly involved in oxidation or reduction reactions, the nitro group can be reduced to an amino group under specific conditions.

Major Products:

Hydrolysis: 4-Nitrophenol and beta-D-lactopyranose.

Vergleich Mit ähnlichen Verbindungen

- 4-Nitrophenyl beta-D-glucopyranoside

- 2-Nitrophenyl beta-D-galactopyranoside

- 5-Bromo-4-chloro-3-indolyl beta-D-galactoside

Comparison: P-Nitrophenyl beta-D-lactopyranoside is unique due to its specific use in assays involving beta-galactosidase and beta-glucosidase. While similar compounds like 4-Nitrophenyl beta-D-glucopyranoside are also used in enzyme assays, they target different enzymes or have different chromogenic properties .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJZWFYUSNIPN-MUKCROHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310117 | |

| Record name | p-Nitrophenyl β-D-lactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4419-94-7 | |

| Record name | p-Nitrophenyl β-D-lactoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4419-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyl β-D-lactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the addition of a sugar moiety affect the permeability of a compound through the human erythrocyte membrane?

A1: Research suggests that glycosylation significantly impacts a compound's ability to permeate the human erythrocyte membrane. Studies comparing various glycosides, including P-Nitrophenyl β-D-lactopyranoside, to their corresponding aglycons (the compound without the sugar) found that glycosides permeate at a slower rate. [, ] This implies that the presence of the sugar molecule hinders the compound's passage through the membrane. Furthermore, glycosides containing a disaccharide were unable to permeate the erythrocyte membrane, highlighting a potential size-exclusion effect. [, ] This suggests that modifying drugs by adding disaccharides could be a strategy to reduce their leakage through erythrocyte membranes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

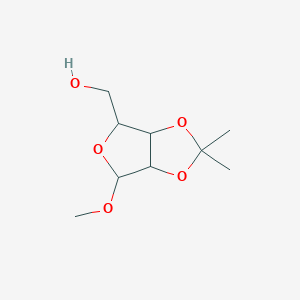

![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)

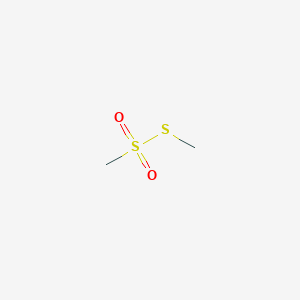

![3-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13716.png)